molecular formula ClH7N3OP2- B14267510 Diaminophosphanylphosphonamidous acid;chloride CAS No. 159100-39-7

Diaminophosphanylphosphonamidous acid;chloride

Cat. No.: B14267510
CAS No.: 159100-39-7
M. Wt: 162.47 g/mol
InChI Key: FNKXDRCOIQGQGD-UHFFFAOYSA-M
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Description

Diaminophosphanylphosphonamidous acid;chloride is a complex chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is characterized by the presence of both phosphanyl and phosphonamidous functional groups, which contribute to its reactivity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diaminophosphanylphosphonamidous acid;chloride typically involves the reaction of phosphonamidous acid derivatives with chlorinating agents. Common chlorinating agents used in this process include thionyl chloride (SOCl₂) and phosphorus trichloride (PCl₃). The reaction is usually carried out under controlled conditions to ensure the selective formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes. These processes are optimized for high yield and purity, often utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Diaminophosphanylphosphonamidous acid;chloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the compound into lower oxidation state forms.

    Substitution: Nucleophilic substitution reactions are common, where the chloride group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can react with the compound under mild to moderate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonamidous acid derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

Diaminophosphanylphosphonamidous acid;chloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and catalysis.

    Biology: The compound’s reactivity makes it useful in the modification of biomolecules and the study of enzyme mechanisms.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which diaminophosphanylphosphonamidous acid;chloride exerts its effects involves the interaction of its functional groups with various molecular targets. The phosphanyl and phosphonamidous groups can participate in coordination chemistry, forming complexes with metal ions and other substrates. These interactions can influence the reactivity and stability of the compound, making it a valuable tool in catalysis and other chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Phosphonamidous acid derivatives: Compounds with similar functional groups but different substituents.

    Phosphanyl compounds: Molecules containing the phosphanyl group but lacking the phosphonamidous functionality.

Uniqueness

Diaminophosphanylphosphonamidous acid;chloride is unique due to the combination of its functional groups, which confer distinct reactivity and versatility. This makes it particularly valuable in applications where both nucleophilic and electrophilic properties are required.

Properties

CAS No.

159100-39-7

Molecular Formula

ClH7N3OP2-

Molecular Weight

162.47 g/mol

IUPAC Name

diaminophosphanylphosphonamidous acid;chloride

InChI

InChI=1S/ClH.H7N3OP2/c;1-5(2)6(3)4/h1H;4H,1-3H2/p-1

InChI Key

FNKXDRCOIQGQGD-UHFFFAOYSA-M

Canonical SMILES

NP(N)P(N)O.[Cl-]

Origin of Product

United States

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